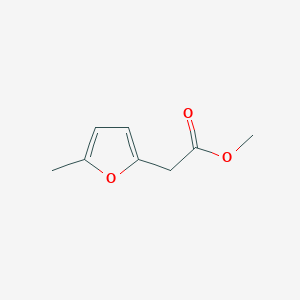

methyl 2-(5-methylfuran-2-yl)acetate

Description

Contextualization within Furan (B31954) and Ester Chemistry

Furan derivatives are a significant class of heterocyclic compounds that are integral to a wide range of chemical syntheses and biological processes. mdpi.com The furan ring is a common motif in many natural products and serves as a versatile building block in the synthesis of pharmaceuticals and agrochemicals. mdpi.com The inherent reactivity of the furan ring allows for various chemical transformations, making it a valuable synthon in organic chemistry.

Esters, characterized by the -COO- functional group, are widespread in nature and industry. Methyl esters, in particular, are frequently employed in organic synthesis due to their relative stability and the ease with which they can be prepared and converted into other functional groups. nih.gov They are also significant in the production of biofuels and as intermediates in the manufacturing of detergents and other commercial products. mdpi.comnih.gov

Overview of Academic Research Significance

While dedicated studies on methyl 2-(5-methylfuran-2-yl)acetate are not extensively documented in publicly available research, its academic significance can be inferred from the study of its constituent parts. Research into furan derivatives often focuses on their potential biological activities, including anticancer and antibacterial properties. orientjchem.orgresearchgate.netresearchgate.net For instance, studies on compounds with similar structures, such as methyl-5-(hydroxymethyl)-2-furan carboxylate, have shown potential in these areas. orientjchem.orgresearchgate.netresearchgate.net

Furthermore, the presence of the methyl ester group suggests its potential use as an intermediate in the synthesis of more complex molecules. Esterification and transesterification are fundamental reactions in organic synthesis, and this compound could serve as a reactant or a building block in the creation of novel polymers, pharmaceuticals, or flavoring agents. The study of related benzofuran (B130515) acetates has provided insights into their synthesis and crystal structures, which can be a foundation for understanding the properties of this compound. nih.gov

Detailed Research Findings

Specific research focused exclusively on this compound is sparse. However, the synthesis of analogous compounds offers potential pathways for its preparation. For example, the synthesis of methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate involves the oxidation of a precursor followed by purification. nih.gov It is plausible that this compound could be synthesized through the esterification of 2-(5-methylfuran-2-yl)acetic acid with methanol.

The chemical properties of this compound are available from chemical suppliers, providing a baseline for its characterization.

Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 60670-00-0 |

| Molecular Formula | C8H10O3 |

| Molecular Weight | 154.16 g/mol |

This data is compiled from chemical supplier information. bldpharm.combldpharm.com

Interactive Data Table: Properties of Related Furan Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Research Area |

|---|---|---|---|

| 2-Acetyl-5-methylfuran | C7H8O2 | 124.14 | Flavoring agent, synthetic intermediate |

This table presents data for structurally related compounds to provide context for the potential research areas of this compound. orientjchem.orgnih.govwikipedia.org

Synthetic Methodologies for this compound and its Derivatives

The synthesis of this compound and its derivatives is a significant area of research, focusing on the efficient construction and functionalization of the furan ring system. Methodologies range from classical esterification techniques to advanced functionalization reactions that modify the furan core, enabling the creation of a diverse array of chemical structures.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(5-methylfuran-2-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-6-3-4-7(11-6)5-8(9)10-2/h3-4H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTOMLWLBUMAZCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Analytical Chemistry

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides insight into the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of the signals, the precise arrangement of atoms can be determined.

Theoretical Isotropic Chemical Shift Calculations (e.g., ¹H NMR, ¹³C NMR)

Computational chemistry plays a significant role in predicting the NMR spectra of organic molecules. globalresearchonline.net Methods like Density Functional Theory (DFT) and the Gauge-Invariant Atomic Orbital (GIAO) method are employed to calculate the theoretical isotropic chemical shifts for ¹H and ¹³C nuclei. globalresearchonline.netnih.gov These calculations provide a theoretical spectrum that can be compared with experimental data to aid in signal assignment and structural confirmation.

For methyl 2-(5-methylfuran-2-yl)acetate, theoretical chemical shifts can be estimated based on the known shifts of similar furan (B31954) derivatives and esters. pdx.edulibretexts.org The protons on the furan ring are expected to appear in the aromatic region, typically between 6.0 and 7.5 ppm. The methyl group attached to the furan ring would likely resonate upfield, around 2.3 ppm, while the methylene (B1212753) protons adjacent to the ester group and the furan ring would be deshielded and appear further downfield. The methyl ester protons are also expected in a characteristic region, generally around 3.7 ppm. researchgate.net

Similarly, ¹³C NMR chemical shifts can be predicted. The carbonyl carbon of the ester group is typically found in the range of 160-180 ppm. The carbons of the furan ring would appear in the aromatic region, with their specific shifts influenced by the substituents. The methyl and methylene carbons would have characteristic shifts in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Furan H3/H4 | 6.0 - 6.5 | 106 - 112 |

| Furan H4/H3 | 6.0 - 6.5 | 106 - 112 |

| -CH₂- | 3.7 - 4.0 | 35 - 45 |

| Furan -CH₃ | 2.2 - 2.4 | 13 - 15 |

| Ester -OCH₃ | 3.6 - 3.8 | 51 - 53 |

| Furan C2 | - | 150 - 155 |

| Furan C5 | - | 150 - 155 |

| Furan C3/C4 | - | 106 - 112 |

| Furan C4/C3 | - | 106 - 112 |

| C=O | - | 170 - 172 |

Note: These are estimated values and may vary based on the solvent and other experimental conditions.

Application in Structural Elucidation (General Principles)

NMR spectroscopy is fundamental for the structural elucidation of organic compounds like this compound. doi.org The number of signals in a ¹H NMR spectrum indicates the number of non-equivalent protons in the molecule. The integration of these signals provides the ratio of the number of protons in each unique environment.

The splitting pattern of the signals, or multiplicity, arises from spin-spin coupling between neighboring protons and provides information about the connectivity of the atoms. For instance, the two protons on the furan ring of this compound would likely appear as doublets due to coupling with each other.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The number of signals corresponds to the number of non-equivalent carbon atoms. The chemical shifts of these signals indicate the type of carbon atom (e.g., sp³, sp², carbonyl). Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further distinguish between CH, CH₂, and CH₃ groups.

By combining the information from both ¹H and ¹³C NMR spectra, a complete picture of the molecular structure of this compound can be constructed. aalto.fi

Vibrational Spectroscopy (IR)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.

Computational Prediction of Infrared Spectra and Frequencies

Theoretical calculations, often using DFT methods, can predict the vibrational frequencies and IR intensities of a molecule. globalresearchonline.net These computational spectra serve as a valuable tool for assigning the absorption bands observed in the experimental IR spectrum. researchgate.net For furan and its derivatives, computational studies have been performed to understand their vibrational spectra. globalresearchonline.net

Analysis of Characteristic Vibrational Modes (General)

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. solubilityofthings.com A strong absorption band in the region of 1735-1750 cm⁻¹ is indicative of the C=O stretching vibration of the ester group. msu.edu The C-O stretching vibrations of the ester will likely appear in the 1000-1300 cm⁻¹ region.

The furan ring will exhibit several characteristic vibrations. C-H stretching vibrations of the aromatic ring are typically observed above 3000 cm⁻¹. The C=C stretching vibrations of the furan ring usually appear in the 1500-1650 cm⁻¹ region. udayton.edu The C-O-C stretching of the furan ring can be found in the 1000-1300 cm⁻¹ range. rsc.org The presence of the methyl group will give rise to C-H stretching and bending vibrations.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Furan Ring | C-H stretch | 3100 - 3150 |

| Alkyl C-H | C-H stretch | 2850 - 3000 |

| Ester C=O | C=O stretch | 1735 - 1750 |

| Furan Ring | C=C stretch | 1500 - 1650 |

| Alkyl C-H | C-H bend | 1375 - 1470 |

| Ester C-O | C-O stretch | 1000 - 1300 |

| Furan Ring | C-O-C stretch | 1000 - 1300 |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound, the molecular ion peak (M⁺) would correspond to its molecular weight. The fragmentation of the molecular ion provides valuable structural information. libretexts.orglibretexts.org Cleavage of the bond between the methylene group and the ester carbonyl could lead to the formation of a stable furfuryl-type cation. Another common fragmentation for esters is the loss of the alkoxy group (-OCH₃) from the ester functionality. nih.govacs.org The McLafferty rearrangement is a characteristic fragmentation pattern for esters with a sufficiently long alkyl chain, though it is not expected to be a primary pathway for this specific compound.

A key fragment would likely be the 5-methylfurfuryl cation (m/z 95), resulting from the cleavage of the C-C bond adjacent to the furan ring. The ion corresponding to the loss of the methoxy group (M-31) is also a probable fragment. chemguide.co.uk Analysis of these and other fragment ions allows for the confirmation of the molecular structure. researchgate.netresearchgate.net

X-ray Crystallography and Solid-State Structural Investigations

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, torsional angles, and intermolecular interactions, which are fundamental to understanding a molecule's chemical and physical properties.

A search of the crystallographic literature indicates that a single-crystal X-ray structure for this compound has not been reported. Therefore, experimental data on its solid-state conformation and packing are not available.

However, crystallographic studies on other substituted furan derivatives have been successfully conducted, providing insight into the structural behavior of this heterocyclic system. For instance, the crystal structure of 4-methyl-N-[2-(5-methylfuran-2-yl)phenyl]benzenesulfonamide has been determined. nih.gov In this related but more complex molecule, the analysis revealed significant intermolecular interactions, including H⋯H, C⋯H, and O⋯H contacts, which govern the crystal packing. nih.gov The study also identified π–π stacking interactions involving the furan rings, demonstrating their role in stabilizing the crystal lattice. nih.gov

Should single crystals of this compound be grown, X-ray diffraction analysis would be expected to reveal:

The planarity of the furan ring.

The conformation of the methyl acetate (B1210297) side chain relative to the ring, defined by the key torsion angles.

The nature of intermolecular forces, such as C–H⋯O hydrogen bonds or dipole-dipole interactions, which dictate how the molecules pack in the solid state.

The table below provides an example of the type of crystallographic data that would be obtained from such an analysis, based on published data for a related furan derivative. nih.gov

| Crystallographic Parameter | Example Data (for a related furan derivative nih.gov) |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a (Å) | 13.5683 (3) |

| b (Å) | 7.7853 (2) |

| c (Å) | 15.8279 (4) |

| β (°) | 108.435 (1) |

| Volume (ų) | 1585.39 (7) |

| Z (molecules per unit cell) | 4 |

Computational Chemistry and Theoretical Investigations of Methyl 2 5 Methylfuran 2 Yl Acetate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular properties of methyl 2-(5-methylfuran-2-yl)acetate from first principles. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and energy of the molecule.

The first step in most computational studies is to find the most stable three-dimensional arrangement of atoms, known as geometry optimization. This process seeks the minimum energy conformation on the potential energy surface. Two primary methodologies are commonly employed for furan (B31954) derivatives:

Hartree-Fock (HF) Theory : This is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. ntnu.no While computationally efficient for its time, HF theory neglects electron correlation, which can affect the accuracy of the results. It is often used as a starting point for more advanced calculations. ntnu.no

Density Functional Theory (DFT) : DFT has become the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost. ntnu.noglobalresearchonline.net Instead of the complex wavefunction, DFT uses the electron density to calculate the system's energy. ntnu.no The accuracy of DFT calculations depends heavily on the chosen exchange-correlation functional. For furan derivatives, hybrid functionals like B3LYP (Becke, 3-parameter, Lee–Yang–Parr) are frequently used in combination with Pople-style basis sets (e.g., 6-31G or 6-311++G(d,p)) to achieve reliable predictions of molecular geometry and other properties. globalresearchonline.netresearchgate.netnih.gov

Theoretical studies on related furan compounds have demonstrated that methods like DFT/B3LYP with appropriate basis sets provide optimized geometrical parameters that are in good agreement with experimental data where available. globalresearchonline.netresearchgate.net

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Frontier Molecular Orbital (FMO) theory is central to this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : This orbital can be thought of as the outermost orbital containing electrons. Its energy level is related to the molecule's ability to donate electrons (nucleophilicity) and its ionization potential. mdpi.com

LUMO : This is the innermost orbital that is empty of electrons. Its energy level indicates the molecule's ability to accept electrons (electrophilicity) and its electron affinity. mdpi.com

HOMO-LUMO Energy Gap (ΔE) : The energy difference between the HOMO and LUMO is a critical parameter. A small energy gap suggests that the molecule is more easily polarized, more chemically reactive, and can be excited by lower energy photons. mdpi.comirjweb.com A large gap implies higher kinetic stability. irjweb.com

For furan and its derivatives, the HOMO is typically a π-orbital distributed over the aromatic ring, while the LUMO is a π*-antibonding orbital. Computational studies on furan derivatives show that substituents significantly influence the FMO energies and the energy gap. For this compound, the electron-donating methyl group and the electron-withdrawing methyl acetate (B1210297) group would be expected to modulate these electronic properties. While specific values for the title compound are not detailed in the surveyed literature, data for related compounds illustrate these principles.

Table 1: Illustrative Frontier Molecular Orbital Energies for Furan Derivatives

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|

| Clevudine (a furanosyl derivative) | DFT/B3LYP/6-311++G(d,p) | -7.03 | -2.86 | 4.17 |

This table presents data for illustrative purposes from a study on antiviral drugs containing furanosyl rings to demonstrate typical computational outputs. nih.gov

Understanding how electronic charge is distributed across a molecule is crucial for predicting its intermolecular interactions and reactive sites. Mulliken population analysis is a common method used to estimate partial atomic charges based on the contribution of atomic orbitals to the molecular orbitals. libretexts.orgwikipedia.org

The analysis partitions the total electron population among the different atoms in the molecule. The resulting Mulliken atomic charges can help identify electrophilic (positive) and nucleophilic (negative) centers. For instance, in this compound, the oxygen atoms of the furan ring, ester carbonyl group, and ether linkage are expected to carry negative partial charges due to their high electronegativity, making them potential sites for electrophilic attack.

It is important to note that Mulliken charges are known to be highly dependent on the choice of basis set, and other methods like Natural Bond Orbital (NBO) analysis are often considered more robust. stackexchange.com However, Mulliken analysis remains a widely used tool for a qualitative understanding of charge distribution. wikipedia.org

Computational methods like DFT can accurately predict the magnitude and direction of the dipole moment. For this compound, the presence of electronegative oxygen atoms in the furan ring and the methyl acetate group ensures an asymmetric charge distribution, resulting in a significant permanent dipole moment. This polarity is a key determinant of how the molecule will interact with other polar molecules, solvents, and biological receptors. Theoretical calculations for related furan derivatives confirm that these molecules are polar. researchgate.net

Molecular Modeling and Simulation Approaches

Beyond the properties of a single molecule, computational modeling can be used to predict how a series of related compounds might behave in a biological system.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.govnih.gov The fundamental principle is that the structural properties of a molecule, such as its size, shape, and electronic features, determine its activity.

In a QSAR study involving furan-2-ylacetate derivatives, the process would typically involve:

Dataset Collection : A set of furan-2-ylacetate analogues with experimentally measured biological activities (e.g., enzyme inhibition, insecticidal activity) is compiled. sioc-journal.cn

Descriptor Calculation : For each molecule, a wide range of numerical parameters, or "descriptors," are calculated. These descriptors quantify various aspects of the molecular structure.

Model Building : Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the observed biological activity. digitaloceanspaces.com

Validation : The predictive power of the QSAR model is rigorously tested using statistical validation techniques to ensure it is robust and not a result of chance correlation. nih.gov

For templates like furan-2-ylacetate derivatives, relevant descriptors often fall into several categories.

Table 2: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Category | Examples | Description |

|---|---|---|

| Constitutional | Molecular Weight, Atom Count | Describes the basic composition and connectivity of the molecule. |

| Topological | Connectivity Indices (e.g., Kier & Hall) | Encodes information about atomic branching and connectivity. |

| Geometrical | Molecular Surface Area, Molecular Volume | Describes the 3D size and shape of the molecule. |

| Quantum Chemical | HOMO/LUMO Energies, Dipole Moment, Atomic Charges | Encodes electronic properties derived from quantum calculations. bohrium.com |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Represents the molecule's hydrophobicity. |

By identifying which descriptors are most important in the QSAR model, researchers can gain insight into the structural features that are crucial for the desired biological activity. This knowledge can then be used to design new, more potent furan-2-ylacetate derivatives. sioc-journal.cnbohrium.com

Computational Molecular Docking Methodologies in Ligand Design (without specific biological targets)

Computational molecular docking is a pivotal in silico technique used in drug discovery and molecular biology to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor), which is typically a protein or nucleic acid. h-its.orgnih.gov This method is instrumental in structure-based drug design, allowing researchers to screen vast libraries of small molecules against a specific target, predict their binding affinity, and understand the molecular interactions driving the binding. nih.govnih.gov For a compound such as this compound, molecular docking serves as a foundational method to explore its potential as a ligand, even without a predetermined biological target. The process can be conceptualized as a computational simulation of a "lock and key" scenario, where the ligand ("key") is fitted into the binding site of the receptor ("lock"). nih.gov

The primary objectives of molecular docking are twofold: to accurately predict the conformation, position, and orientation of a ligand within a binding site (posing) and to estimate the strength of the interaction, commonly referred to as the binding affinity. nih.gov The methodologies involve two key components: a sampling algorithm and a scoring function. h-its.org The sampling algorithm is responsible for generating a variety of possible ligand conformations and orientations within the receptor's binding site. nih.gov In contrast, the scoring function evaluates these poses and ranks them based on a calculated score that approximates the binding free energy. h-its.org

The general workflow for a molecular docking study of a ligand like this compound would commence with the preparation of both the ligand and a potential, albeit non-specific for this discussion, receptor. The three-dimensional structure of this compound would be generated and optimized to its lowest energy conformation. This typically involves assigning correct bond orders, adding hydrogen atoms, and minimizing the energy using force fields. For the receptor, a high-resolution 3D structure, usually obtained from crystallographic or NMR studies, is required. The preparation of the receptor involves removing water molecules (unless they are known to play a role in ligand binding), adding hydrogen atoms, and assigning partial charges. ncsu.edu The binding site, the region of the receptor where the ligand is expected to bind, is then defined. ncsu.edu

A variety of docking software is available, each employing different algorithms and scoring functions. parssilico.comiaanalysis.com Popular choices include AutoDock, GOLD, and Glide. h-its.orgacs.org These programs would then be used to dock the prepared structure of this compound into the defined binding site of a hypothetical receptor. The software's algorithm would explore various rotational and translational degrees of freedom of the ligand, and for flexible docking, the conformational flexibility of the ligand's rotatable bonds. nih.gov

The output of a docking simulation provides valuable, albeit predictive, data. This includes the binding energy (or docking score), which is a numerical value indicating the predicted affinity of the ligand for the receptor. youtube.com A more negative binding energy generally suggests a more favorable interaction. Additionally, the simulation provides the predicted binding pose, which details the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between this compound and the amino acid residues of the binding site. nih.gov

The following table illustrates the type of data that would be generated from a hypothetical molecular docking study of this compound against a set of representative protein binding sites. The values presented are for illustrative purposes to demonstrate the typical output of such a computational investigation.

| Hypothetical Target | Docking Software | Binding Energy (kcal/mol) | Predicted Interacting Residues | Predicted Interaction Types |

|---|---|---|---|---|

| Kinase ATP Binding Site | AutoDock Vina | -7.8 | LEU83, VAL91, ALA104 | Hydrophobic |

| Nuclear Receptor Ligand Binding Domain | GOLD | -8.5 | ARG273, SER321, PHE404 | Hydrogen Bond, Pi-Pi Stacking |

| Protease Active Site | Glide | -6.9 | ASP189, GLY216, SER217 | Hydrogen Bond, van der Waals |

| GPCR Orthosteric Site | AutoDock Vina | -8.2 | TRP109, TYR113, PHE290 | Hydrophobic, Pi-Pi Stacking |

This data, although theoretical in this context, would be instrumental in the initial stages of ligand design. By analyzing the predicted binding modes and affinities against a diverse set of receptors, researchers can generate hypotheses about the potential biological targets for this compound and guide the design of derivatives with improved binding characteristics for a desired target class.

Mechanistic Insights into Reactions Involving the Furan 2 Ylacetate Scaffold

Reaction Pathways of Furan (B31954) Ring Systems

Attack by the Electrophile : The aromatic ring acts as a nucleophile and attacks an electrophile (E+). This is the slow, rate-determining step as it temporarily disrupts the ring's aromaticity, forming a delocalized carbocation known as a Wheland intermediate or arenium ion. masterorganicchemistry.com

Deprotonation : A weak base removes a proton from the sp³-hybridized carbon of the intermediate. This is a fast step that restores the aromaticity of the furan ring, resulting in the substitution of a hydrogen atom with the electrophile. masterorganicchemistry.com

In derivatives such as those from 5-methylfuran, the substitution pattern is directed by the existing substituents. The oxygen atom strongly directs incoming electrophiles to the C2 and C5 positions (alpha to the oxygen) because the resulting carbocation intermediate is significantly stabilized by resonance, with one resonance structure placing the positive charge directly on the oxygen atom. pearson.com In a 5-methylfuran system, the C5 position is already occupied by a methyl group. The methyl group is an activating group that further enhances the electron density of the ring through an inductive effect, stabilizing the cationic intermediate. wikipedia.org Therefore, electrophilic attack will preferentially occur at the vacant C2 position, which is the most electron-rich and leads to the most stable intermediate.

The furan ring, despite its aromaticity, can undergo ring-opening reactions under specific conditions, particularly in the presence of acid or oxidizing agents.

Acid-Catalyzed Ring Opening: In aqueous acidic solutions, the furan ring can be opened. The mechanism is initiated by the protonation of the furan ring, which is the rate-limiting step. acs.org Protonation is more favorable at the α-carbon (C2 or C5) than the β-carbon (C3 or C4). acs.org Following protonation, a nucleophile, such as a water molecule from the solvent, attacks the ring. acs.org A subsequent protonation of the ring's oxygen atom facilitates the cleavage of the C-O bond, leading to the opening of the ring and the formation of an enol form of a 1,4-dicarbonyl compound, such as 4-hydroxy-2-butenal from furan. acs.org The presence of water and the type of acidic initiator can significantly influence the degree of ring-opening during polymerization reactions of furan derivatives like furfuryl alcohol. mdpi.com In some cases, these reactions can be promoted by solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), which can stabilize the open-chain isomer. researchgate.net

Oxidative Ring Opening: Furan derivatives can also be opened through oxidation. One common pathway involves reaction with singlet oxygen to form an endoperoxide intermediate. rsc.org This intermediate is unstable and can rearrange to produce a 1,4-dicarbonyl moiety. rsc.org This oxidative conversion can also be achieved with other oxidants like N-bromosuccinimide or peroxy acids, which may proceed through an epoxide intermediate. rsc.org For example, furans with a β-ketoester group can be oxidized by Mn(III)/Co(II) catalysts in an oxygen atmosphere, leading to ring-opening and subsequent intramolecular cyclization. rsc.org

Hydrodeoxygenation (HDO) is a crucial process for converting biomass-derived furanics into valuable chemicals and hydrocarbon fuels by removing oxygen atoms. aidic.it The mechanisms can vary depending on the catalyst and reaction conditions.

One proposed mechanism is the Direct Deoxygenation (DDO) route . In this pathway, the furan molecule adsorbs onto the catalyst surface. nih.gov For furan and 2-methylfuran (B129897), the reaction is initiated by the dissociation of H₂ on the catalyst surface. nih.gov The subsequent addition of the first hydrogen atom to the furan ring is often the rate-determining step. nih.gov This is followed by the cleavage of a C-O bond, leading to the formation of an oxygen-free hydrocarbon like butadiene, which is then rapidly hydrogenated to butenes and butane. nih.gov

Another pathway involves the initial hydrogenation of the furan ring to form intermediates like tetrahydrofuran (B95107) (THF) derivatives. researchgate.net However, this can be a dead end for alkane synthesis under mild conditions, as the C-O bonds in the saturated THF ring are more difficult to cleave. researchgate.net

A more effective route involves a two-step HDO process . The first step involves hydrogenation of the unsaturated furan ring and ring opening via ether cleavage at lower temperatures. aidic.it The second step, conducted at a higher temperature, completes the deoxygenation of the resulting open-chain intermediates. aidic.it This staged approach can improve the yield of diesel-range fuels by minimizing the formation of coke. aidic.it Theoretical studies on catalysts like MoS₂ have shown that for 2-methylfuran, the deoxygenation can proceed via attack at either the methylated carbon (2H route) or the unmethylated carbon (5H route) adjacent to the oxygen atom. nih.gov

Schiff bases, or imines, are formed through the condensation reaction of a primary amine with an aldehyde or ketone, such as a furan aldehyde. iosrjournals.orgnih.gov The reaction is reversible and is typically catalyzed by either an acid or a base. wjpsonline.com

The mechanism involves two main stages:

Nucleophilic Addition : The nitrogen atom of the primary amine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the furan aldehyde. This leads to the formation of a zwitterionic intermediate which, after a proton transfer, results in a neutral amino alcohol, also known as a carbinolamine. iosrjournals.orgacgpubs.org This initial addition step is generally rapid.

Dehydration : The carbinolamine intermediate is unstable and eliminates a molecule of water to form the final imine product. wjpsonline.com This dehydration step is typically the rate-determining step of the reaction and is effectively catalyzed by acid. iosrjournals.org The acid protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (H₂O). A base then removes a proton from the nitrogen atom as water departs, forming the C=N double bond. wjpsonline.com

While the reaction is acid-catalyzed, the pH must be carefully controlled. If the acid concentration is too high, the amine nucleophile will be protonated, rendering it non-nucleophilic and preventing the initial addition step from occurring. wjpsonline.com Therefore, Schiff base synthesis is often carried out at a mildly acidic pH. wjpsonline.com

Catalytic Effects and Reaction Kinetics Studies (general)

The reactions of furan derivatives are significantly influenced by catalysts, which can alter reaction rates, selectivity, and pathways. Kinetic studies provide quantitative data on these effects.

Catalytic Effects:

Acid Catalysts: Both Brønsted and Lewis acids are used to catalyze reactions like polymerization and ring-opening of furans. mdpi.com Zeolites, which are solid acid catalysts, are noted for their high thermal and chemical stability and are used in upgrading furan derivatives. frontiersin.org

Metal Catalysts: Noble metals (e.g., Pt) and non-noble metals (e.g., Ni, Co, Cu) are widely used in hydrogenation and hydrodeoxygenation reactions. frontiersin.orgacs.org For instance, a Co- and Pt-doped ZSM-5 catalyst showed a significantly higher yield of γ-Valerolactone (GVL) from furfural (B47365) compared to the unmodified zeolite, which was attributed to an increase in Lewis and weak acid sites that facilitated the reaction. mdpi.com Bimetallic catalysts, such as NiCu, have also garnered attention for their high catalytic performance in converting furfural to 2-methylfuran. acs.org

Oxidation Catalysts: Mn(III)/Co(II) systems can catalyze the oxidative ring-opening of furans under an oxygen atmosphere. rsc.org The efficiency of such reactions can be enhanced by external factors like UV irradiation, which can speed up the reaction rate and improve the yield. rsc.org

Reaction Kinetics: Kinetic studies on the gas-phase reactions of hydroxyl (OH) radicals with furan and its alkylated derivatives provide insight into their atmospheric reactivity and low-temperature combustion behavior. The reactions are dominated by the addition of the OH radical to the furan ring and exhibit a negative temperature dependence, meaning the reaction rate decreases as temperature increases. whiterose.ac.ukwhiterose.ac.uk

The table below summarizes experimental kinetic data for the reaction of OH radicals with furan and methyl-substituted furans.

| Reactant | Temperature (K) | Pressure (Torr) | Rate Coefficient, k (cm³ molecule⁻¹ s⁻¹) | -Ea/R (K) | Reference |

| Furan | 298 - 595 | 4 - 150 | (3.34 ± 0.48) × 10⁻¹¹ (at 298 K) | 510 ± 71 | whiterose.ac.uk |

| 2-Methylfuran | 298 | 4 - 150 | (6.00 ± 0.90) × 10⁻¹¹ | Not specified | whiterose.ac.uk |

| 2,5-Dimethylfuran | 298 | 4 - 150 | (1.10 ± 0.10) × 10⁻¹⁰ | Not specified | whiterose.ac.uk |

| 2,5-Dimethylfuran | > 298 | 4 - 150 | Pressure-dependent | 640 ± 20 (high-pressure limit) | whiterose.ac.uk |

The following table illustrates the effect of various reaction conditions on the yield of the oxidative cyclization of a furan derivative using a Mn(III)/Co(II) catalyst system.

| Entry | Conditions | Time (h) | Yield (%) | Reference |

| 1 | 25 °C, Air, Normal light | 48 | 44 | rsc.org |

| 2 | 25 °C, Air, UV light (365 nm) | 13 | 57 | rsc.org |

| 3 | 25 °C, O₂, Normal light | 18 | 55 | rsc.org |

| 4 | 25 °C, O₂, UV light (365 nm) | 5 | 63 | rsc.org |

| 9 | 0 °C, Air, Normal light | 24 | 20 | rsc.org |

| 10 | 40 °C, Air, Normal light | 24 | 16 | rsc.org |

These studies demonstrate that reaction pathways and efficiencies are highly dependent on a combination of catalyst choice, temperature, pressure, and even the presence of light, allowing for the tuning of reaction outcomes.

Applications and Potential Utilities in Chemical Science and Technology

Role as a Fundamental Chemical Building Block in Organic Synthesis

Methyl 2-(5-methylfuran-2-yl)acetate serves as a valuable and versatile building block in organic synthesis, offering multiple reactive sites for the construction of more complex molecules. The furan (B31954) ring itself is an electron-rich aromatic system, susceptible to electrophilic substitution and Diels-Alder reactions. The acetate (B1210297) moiety provides a handle for various transformations, including hydrolysis, amidation, and reduction.

The presence of the 5-methyl group influences the regioselectivity of reactions on the furan ring, directing electrophilic attacks to the C3 and C4 positions. Furthermore, the methylene (B1212753) group of the acetate side chain can be functionalized. This combination of reactive sites allows for the synthesis of a diverse range of derivatives. For instance, the furan ring can participate in cycloaddition reactions, providing a pathway to complex polycyclic structures. The ester group can be converted into other functional groups, enabling chain extension or the introduction of different functionalities.

One notable application of related furan derivatives is in proximity-induced ligation reactions. For example, the 5-methylfuran-2-yl moiety, upon acid-catalyzed hydrolysis, can be converted to a stable 2,5-dioxopentanyl (2,5-DOP) entity. rsc.org This functionality can then undergo bio-orthogonal ligation with hydrazine (B178648) nucleophiles under physiological conditions, forming stable pyridazinium adducts. rsc.org This suggests a potential application for this compound in the development of chemical probes and bioconjugation strategies after appropriate modification.

The versatility of furan derivatives as synthons is further exemplified by their use in the synthesis of bioactive heterocycles. While specific examples for this compound are not extensively documented, the general reactivity of the furan nucleus is well-established in the synthesis of complex natural products and pharmaceuticals. mdpi.com

Advanced Materials Science Applications

Furan-based polymers have garnered significant attention as sustainable alternatives to petroleum-derived plastics. The rigid, planar structure of the furan ring can impart desirable thermal and mechanical properties to polymers.

Conjugated polymers containing furan rings are being explored for their potential in organic electronics. The furan moiety can contribute to the delocalization of π-electrons along the polymer backbone, which is essential for charge transport. The optical and electronic properties of such polymers can be tuned by modifying the substituents on the furan ring and by copolymerizing with other aromatic units.

While direct studies on polymers derived from this compound are limited, research on related furan-containing polymers provides insights into their potential. For example, furan-based polymers have been investigated for their fluorescent properties. orientjchem.org The incorporation of furan units into polymer chains can lead to materials with interesting photoluminescent characteristics, making them suitable for applications in organic light-emitting diodes (OLEDs) and sensors.

Precursors for the Production of Value-Added Chemicals and Alternative Fuels (from related furans)

Biomass-derived furans are considered key platform molecules for the production of sustainable fuels and chemicals. Compounds like 2-methylfuran (B129897) are recognized for their potential as high-octane gasoline blendstocks. mdpi.comrsc.org

Although direct conversion pathways for this compound to biofuels are not extensively detailed in current literature, the chemistry of related furanic compounds suggests potential routes. The general strategy involves the hydrodeoxygenation (HDO) of furan derivatives to produce alkanes suitable for use as fuels. For instance, 2-methylfuran can be converted into valuable long-chain oxygenated compounds through hydroxyalkylation/alkylation (HAA) reactions with aldehydes and ketones, which can then be hydrodeoxygenated to liquid fuels. mdpi.comresearchgate.net

The acetate group in this compound could potentially be transformed through reduction or decarboxylation reactions as part of a broader upgrading process to fuel-like molecules. Catalytic hydrogenation of the furan ring in related compounds can lead to the formation of tetrahydrofuran (B95107) derivatives, which are also valuable as solvents and chemical intermediates. researchgate.net

The following table summarizes some of the value-added chemicals and fuel precursors that can be synthesized from the related compound, 2-methylfuran.

| Reactant with 2-Methylfuran | Catalyst/Conditions | Product | Potential Application | Reference |

|---|---|---|---|---|

| Butanal | ITQ-2, 50 °C, 8 h | 2,2′-butylidenebis[5-methylfuran] | Fuel Precursor | mdpi.com |

| 5-Methylfurfural | Sulfuric acid or p-toluenesulfonic acid, then Pt/C or Pt/TiO2 | C9-C16 Alkanes | Liquid Fuel | mdpi.com |

| Mesityl oxide | Nafion-212 resin | 4-methyl-4-(5-methylfuran-2-yl)pentan-2-one | Chemical Intermediate | researchgate.net |

| Formaldehyde | [Fe3O4@SiO2-Pr-Py-H][2HSO42−], 65 °C, 3 h | bis(5-methylfuran-2-yl)methane | Chemical Intermediate | researchgate.net |

Intermediary Compounds in Pharmaceutical and Agrochemical Synthesis (General Concepts)

The furan nucleus is a common scaffold in a wide range of biologically active compounds, including pharmaceuticals and agrochemicals. mdpi.comresearchgate.net The incorporation of a furan ring can influence the pharmacokinetic and pharmacodynamic properties of a molecule. Furan derivatives have been shown to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties.

While the direct use of this compound in the synthesis of specific commercial drugs or pesticides is not widely reported, its structure contains key features that make it an attractive starting material for medicinal and agrochemical research. The furan-2-acetic acid substructure is a known component in some biologically active molecules. For instance, derivatives of 3-aryl-3-(furan-2-yl)propanoic acids have demonstrated antimicrobial activity. mdpi.com

The synthesis of various heterocyclic compounds, which are often the core of bioactive molecules, can be envisioned starting from this compound. The ester functionality can be readily converted to an amide, hydrazide, or other functional groups, which can then be used in cyclization reactions to form new heterocyclic rings. For example, ethyl 2-((furan-2-ylmethyl)thio)acetate, a structurally similar compound, has been used to synthesize various heterocyclic derivatives such as triazoles and oxadiazoles. echemcom.com

The following table lists some furan-containing compounds with known biological activities, illustrating the potential of the furan scaffold in drug and agrochemical discovery.

| Compound Class | Example | Biological Activity | Reference |

|---|---|---|---|

| Nitrofurans | Nitrofurantoin | Antibacterial | mdpi.com |

| Furan-containing antivirals | Remdesivir | Antiviral | mdpi.com |

| Furan-containing H2 antagonists | Ranitidine | Antiulcer | mdpi.com |

| Substituted Furans | (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate | Anticancer, Antibacterial | orientjchem.org |

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Strategies

The industrial viability of methyl 2-(5-methylfuran-2-yl)acetate and its derivatives is contingent upon the development of efficient and environmentally benign synthetic routes. Current research trends are moving away from petroleum-based starting materials towards renewable biomass. Lignocellulose, through its hydrolysis and dehydration, yields key furanic platforms like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF). researchgate.net The catalytic conversion of these platforms into 2-methylfuran (B129897) (2-MF) is a critical step. mdpi.com

Future synthetic strategies will likely focus on the following areas:

Integrated Catalytic Cascades: Developing one-pot reactions that convert biomass-derived furfural directly to 2-MF and subsequently to the target acetate (B1210297) ester without isolating intermediates. This approach enhances process efficiency and reduces waste.

Non-Precious Metal Catalysis: While precious metals are effective, their cost and scarcity are prohibitive. Research into earth-abundant metal catalysts, such as those based on cobalt (Co/CoOx), for the selective hydrodeoxygenation of furfural to 2-MF is a promising avenue. rsc.orgresearchgate.net

Enzymatic and Whole-Cell Biocatalysis: Leveraging the high selectivity of enzymes to perform specific transformations under mild conditions. This can reduce energy consumption and the formation of unwanted byproducts.

Process Intensification: Utilizing technologies like continuous-flow reactors, which offer superior heat and mass transfer, precise control over reaction parameters, and safer operation for potentially hazardous reactions.

Table 1: Comparison of Synthetic Approaches for Furan (B31954) Derivatives

| Feature | Traditional Synthesis | Emerging Sustainable Strategies |

|---|---|---|

| Feedstock | Petroleum-based chemicals | Lignocellulosic biomass (e.g., hemicellulose) mdpi.com |

| Key Intermediate | Synthetic furan | Furfural, 5-Hydroxymethylfurfural (HMF) researchgate.net |

| Catalysts | Precious metals (e.g., Pd, Pt) | Earth-abundant metals (e.g., Co, Ni), Biocatalysts |

| Reaction Conditions | High temperature and pressure | Milder conditions, ambient pressure |

| Solvents | Volatile organic compounds (VOCs) | Green solvents (e.g., water, ionic liquids), solvent-free systems |

| Process Efficiency | Multi-step, purification-intensive | One-pot cascade reactions, continuous flow semanticscholar.org |

Integration of Advanced Computational Methods for Predictive Chemistry

Computational chemistry has become an indispensable tool for accelerating chemical research and development. researchgate.net For this compound, advanced computational methods can provide deep insights into its properties and reactivity, guiding experimental work and reducing trial-and-error.

Emerging trends in this area include:

DFT for Mechanistic Elucidation: Using Density Functional Theory (DFT) to model reaction pathways for the synthesis and transformation of furan-2-ylacetate derivatives. mdpi.com This allows for the prediction of transition states, activation energies, and the effect of substituents and catalysts on reaction outcomes.

High-Throughput Virtual Screening: Employing computational models, such as the Gaussian 4 (G4) compound model, to screen libraries of potential catalysts for the synthesis of the target molecule. researchgate.net This can rapidly identify promising candidates for experimental validation.

Predictive Property Modeling: Calculating key physicochemical properties, including electronic structure, spectroscopic signatures (IR, NMR), and thermodynamic data (e.g., enthalpy of formation). researchgate.net These predictions aid in the characterization of new compounds and understanding their stability.

Machine Learning and AI: Developing machine learning models trained on existing experimental and computational data to predict the properties and reactivity of novel furan derivatives. This can accelerate the discovery of new molecules with desired functionalities for material science or other applications.

Table 2: Computationally Derived Parameters for Furan (as a model for the core moiety)

| Parameter | Computational Value (G4 Model) | Experimental Value |

|---|---|---|

| Enthalpy of Formation (kcal/mol) | -9.261 | -8.72 ± 0.15 |

| Dipole Moment (Debye) | 0.72 | 0.71 |

| Rotational Constants (GHz) | A=9.96, B=9.26, C=4.79 | A=9.96, B=9.26, C=4.79 |

Data sourced from quantum chemical studies, demonstrating the high accuracy of modern computational models. researchgate.net

Exploration of Unconventional Reactivity and Transformations of the Furan-2-ylacetate Moiety

The furan ring is a versatile heterocyclic building block, capable of undergoing a wide array of chemical transformations. nih.gov Future research will focus on harnessing the unique reactivity of the furan-2-ylacetate moiety to synthesize novel and complex molecular architectures.

Key areas for exploration include:

Diels-Alder Cycloadditions: The furan ring can act as a diene in [4+2] cycloaddition reactions. Investigating the Diels-Alder reactivity of this compound with various dienophiles can lead to the synthesis of complex bicyclic structures, which are valuable scaffolds in medicinal chemistry and materials science. This reactivity is also the basis for thermoreversible cross-linking in self-healing polymers. nih.gov

Oxidative Dearomatization: The oxidation of the furan ring can lead to ring-opening or rearrangement to form highly functionalized acyclic or alternative heterocyclic systems. nih.gov Exploring these pathways for the furan-2-ylacetate moiety could yield novel synthons for organic synthesis.

Ring-Opening Metathesis Polymerization (ROMP): While less common for aromatic furans, derivatization through cycloaddition could yield strained cyclic ethers amenable to ROMP, opening a pathway to novel polymer backbones.

C-H Activation/Functionalization: Directly functionalizing the C-H bonds on the furan ring or the acetate side chain offers a highly atom-economical route to more complex derivatives without the need for pre-functionalized starting materials.

Expansion into Novel Material Science Applications

Furan-based polymers are emerging as sustainable alternatives to their fossil-based counterparts, offering unique and often superior properties. nih.govacs.org The this compound structure is a potential monomer or building block for a new generation of advanced materials.

Future research will likely target:

Bio-based Polyesters and Polyamides: Using derivatives of this compound (e.g., the corresponding diol or diacid) to create polyesters and polyamides. These materials, analogous to polyethylene (B3416737) terephthalate (B1205515) (PET), could offer improved thermal stability and gas barrier properties, making them suitable for packaging and fibers. nih.gov

Thermosetting Resins: Incorporating the furan moiety into epoxy or benzoxazine (B1645224) systems can produce thermosets with high glass transition temperatures, excellent mechanical strength, and high char yields, which is advantageous for high-performance composites, coatings, and adhesives. digitellinc.com

Self-Healing Materials: The furan group's ability to undergo reversible Diels-Alder reactions with bismaleimides is a key mechanism for creating self-healing polymers. nih.gov Integrating the furan-2-ylacetate moiety into polymer networks could impart this dynamic covalent bonding, enabling materials that can repair damage upon heating.

Conducting Polymers and Organic Electronics: While simple furans are not highly conductive, copolymerization with other aromatic heterocycles could lead to new materials for organic solar cells or sensors. Simple furan-based polymers have already demonstrated potential in this area. rsc.org

Table 3: Potential Material Applications and Key Furan-Derived Properties

| Application Area | Relevant Property of the Furan Moiety | Potential Advantage |

|---|---|---|

| High-Performance Thermosets | Rigid aromatic structure | High glass transition temperature (Tg > 220°C), high char yield (>60%) digitellinc.com |

| Sustainable Packaging (e.g., PEF) | Planar structure, polarity | Improved gas barrier properties (O₂, CO₂, H₂O) compared to PET nih.gov |

| Self-Healing Polymers | Reversible Diels-Alder reactivity nih.gov | Extended material lifetime, increased durability |

| Bio-based Resins and Binders | Polymerization of furan compounds (e.g., furfuryl alcohol) wikipedia.org | Resistance to acids and bases, good thermal stability wikipedia.org |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl 2-(5-methylfuran-2-yl)acetate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via tandem Michael addition-elimination reactions, as demonstrated in analogous furan derivatives . Key parameters include:

- Catalyst selection : Triethylamine or DBU enhances nucleophilic attack efficiency.

- Temperature control : Reactions often proceed at 273 K to stabilize intermediates .

- Purification : Column chromatography (e.g., ethyl acetate/hexane) yields >75% purity .

Q. How is the molecular structure of this compound characterized experimentally?

- Methodological Answer :

- X-ray crystallography : Resolves bond angles (e.g., C–O–C = 115.4°) and packing interactions (e.g., π-π stacking at 3.84 Å) .

- Spectroscopy :

- ¹H/¹³C NMR : Assigns methyl (δ ~2.45 ppm) and ester carbonyl (δ ~170 ppm) groups .

- Mass spectrometry (EI-MS) : Confirms molecular ion peaks (e.g., m/z 266 [M⁺]) .

Advanced Research Questions

Q. What computational strategies predict the reactivity of this compound in novel synthetic pathways?

- Methodological Answer :

- Reaction path search : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for Michael additions .

- Molecular dynamics : Simulates solvent effects on reaction kinetics (e.g., dichloromethane vs. THF) .

- Software tools : Gaussian, ORCA, or CP2K integrate experimental data to refine computational models .

Q. How do substituents on the furan ring influence intermolecular interactions in solid-state structures?

- Methodological Answer :

- Electron-withdrawing groups (e.g., Cl, NO₂): Increase dipole moments, favoring hydrogen bonding (N–H···O, 2.06 Å) and stabilizing crystal lattices .

- Steric effects : Methyl groups at the 5-position reduce π-π stacking efficiency but enhance thermal stability (TGA data) .

- Crystallographic validation : Compare experimental (XRD) and computed (Mercury CSD) packing motifs to identify substituent-driven trends .

Q. How can contradictions between theoretical bioactivity predictions and experimental results be resolved?

- Methodological Answer :

- Iterative validation : Combine molecular docking (e.g., AutoDock Vina) with in vitro assays (e.g., enzyme inhibition IC₅₀) to test binding hypotheses .

- Meta-analysis : Cross-reference computational ADMET predictions (SwissADME) with pharmacokinetic data to identify outliers .

- Feedback loops : Use machine learning (e.g., Random Forest) to refine QSAR models based on discrepant experimental data .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.